molecular formula C18H17Cl2N3O2 B4632551 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea

Cat. No.: B4632551
M. Wt: 378.2 g/mol
InChI Key: OVFNFEFRYUOFOU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a urea bridge connecting a 3,4-dichlorophenyl group to a 5-methoxy-1H-indole ethyl chain. The indole nucleus is a prominent pharmacophore in bioactive molecules, known for its versatile interactions with biological targets . A structurally analogous compound, 1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, is utilized in scientific investigations, indicating the research relevance of this chemical class . The inclusion of a methoxy substituent on the indole ring may fine-tune the compound's properties, such as its binding affinity or metabolic stability. Indole derivatives are extensively documented to possess a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects, making them a central scaffold for developing novel therapeutic agents . Furthermore, urea derivatives have been explored for various therapeutic targets, such as in patent literature for treating obesity . This combination suggests potential research applications in oncology, virology, and immunology. The compound is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to probe biological pathways and identify potential lead compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-25-13-3-5-17-14(9-13)11(10-22-17)6-7-21-18(24)23-12-2-4-15(19)16(20)8-12/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFNFEFRYUOFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 5-methoxyindole-3-acetic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling reagents such as carbodiimides and catalysts to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and selectivity can be contextualized by comparing it to structurally related urea and thiourea derivatives. Key comparisons include substitutions on the urea nitrogen, indole ring modifications, and halogenation patterns. Below is a detailed analysis:

Modifications on the Urea/Thiourea Core

  • Thiourea Analogs: The thiourea derivative 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea () demonstrated superior antibacterial activity against S. aureus and S. cocci compared to its urea counterparts. Key Difference: Replacement of urea’s oxygen with sulfur increases antibacterial potency but may alter toxicity profiles.
  • N-Alkyl/Aryl Substitutions: Compound 3l (): 1-(Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea replaces the indole-ethyl group with a bulky adamantane moiety. BD 1008 (): N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine features a pyrrolidine ethylamine chain instead of urea, showing affinity for σ receptors .

Indole Ring Modifications

  • 5-Methoxy vs. Unsubstituted Indole: 1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea () lacks the 5-methoxy group present in the target compound. It exhibits an IC₅₀ of 36,000 nM against cytoplasmic aspartate aminotransferase, suggesting moderate inhibitory activity.
  • 1,2-Dimethylindole Derivatives :

    • 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea () substitutes the ethyl linker with a methyl group and adds dimethyl groups to the indole nitrogen. This increases steric hindrance, possibly reducing binding efficiency compared to the target compound’s ethyl linker .

Halogenation and Aromatic Substitutions

  • 135PAM1 (): 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea adds a bis(trifluoromethyl)phenyl group and a benzyl moiety to the urea nitrogen.

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features Reported Activity (IC₅₀, MIC, etc.) Source
Target Compound : 1-(3,4-Dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea ~362 (estimated) 5-Methoxyindole, urea bridge, dichlorophenyl Limited direct data N/A
1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea 346.2 Unsubstituted indole, urea bridge IC₅₀ = 36,000 nM (aspartate aminotransferase)
1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea 363.3 Thiourea core, unsubstituted indole MIC = 8 µg/mL (antibacterial)
135PAM1 604.4 Bis(trifluoromethyl)phenyl, benzyl, 5-methoxyindole RXFP3 receptor antagonist (nanomolar affinity)
1-(Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) 393.3 Adamantane substitution Antimicrobial (broad-spectrum)

Research Findings and Implications

  • Antibacterial Activity : Thiourea analogs outperform urea derivatives in antibacterial assays, highlighting the role of sulfur in enhancing activity .
  • Enzyme Inhibition : The absence of a 5-methoxy group correlates with weaker enzyme inhibition, suggesting this substituent’s importance in target binding .
  • Receptor Antagonism : Bulkier substitutions (e.g., 135PAM1’s benzyl and trifluoromethyl groups) improve receptor affinity but may compromise pharmacokinetic properties .

Biological Activity

The compound 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic molecule that combines a dichlorophenyl moiety with an indole derivative. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Recent studies have explored its efficacy against various cancer cell lines and its mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18H18Cl2N4O
  • Molecular Weight: 373.27 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea, particularly against melanoma and various leukemia cell lines.

Case Studies

  • Melanoma Inhibition
    • A study demonstrated that compounds similar to 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea exhibit significant inhibition of melanoma cell lines. The treatment led to reduced survival rates and induced apoptosis in vitro, suggesting a promising avenue for therapeutic development against melanoma .
  • Leukemia Cell Lines
    • The compound has shown cytotoxic effects against human acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cell lines. The IC50 values were reported to be in the sub-micromolar range, indicating potent activity .

The biological activity of this compound is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. Mechanistic studies suggest that it may act through:

  • Inhibition of GST Activity: This leads to increased oxidative stress within cancer cells.
  • G2/M Phase Arrest: The compound has been shown to disrupt normal cell cycle progression, leading to apoptosis .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine at the para position on the aromatic ring has been crucial for enhancing biological activity. Modifications in the indole structure also play a significant role in determining the potency of the compound against various cancer types .

Table 1: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of Action
CEM-13 (Leukemia)0.48Induces apoptosis
U-937 (Leukemia)0.78G2/M phase arrest
Melanoma Cell Lines4.5Inhibits GST activity

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine substitutionIncreased potency
Indole variationAlters apoptosis induction capability

Q & A

Basic: What are the key challenges in synthesizing 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea, and how can they be addressed methodologically?

Answer:
The synthesis involves multi-step reactions, including indole derivatization, urea bond formation, and regioselective functionalization. Key challenges include:

  • Indole Reactivity : The 5-methoxyindole core requires protection/deprotection strategies to prevent unwanted side reactions during alkylation .
  • Urea Linkage Stability : Controlled conditions (e.g., low temperature, anhydrous solvents) are critical to avoid hydrolysis of the urea bond during coupling .
  • Regioselectivity : Ensuring proper substitution on the dichlorophenyl ring requires catalysts like Pd(0) for Suzuki-Miyaura coupling or directed ortho-metalation .
    Optimization : Use computational tools (e.g., density functional theory) to predict reaction pathways and minimize byproducts .

Basic: What analytical techniques are recommended for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify indole, dichlorophenyl, and urea moieties. Key signals include NH protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ for C18_{18}H15_{15}Cl2_2N3_3O2_2) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns (e.g., urea carbonyl interactions) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

  • Core Modifications : Synthesize analogs with variations in:
    • Indole Substituents : Replace 5-methoxy with chloro or methyl groups to assess electronic effects on receptor binding .
    • Dichlorophenyl Position : Compare 3,4-dichloro with 2,4-dichloro isomers to study steric influences .
  • Functional Assays :
    • In Vitro : Screen against target enzymes (e.g., kinase or GPCR assays) with IC50_{50} determination .
    • Molecular Dynamics Simulations : Map interactions with binding pockets (e.g., hydrophobic vs. hydrogen-bonding regions) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .

Advanced: How should researchers resolve contradictions in reported biological activity data for urea-based analogs?

Answer:
Contradictions often arise from assay conditions or structural nuances. Strategies include:

  • Standardized Protocols : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
  • Metabolic Stability Testing : Assess if differences in activity stem from compound degradation (e.g., via liver microsome assays) .
  • Crystallographic Studies : Compare bound vs. unbound structures to identify conformational changes affecting activity .
    Case Example : A study found that 5-methoxyindole analogs showed higher potency than chloro-substituted versions due to enhanced π-stacking in hydrophobic pockets .

Advanced: What methodologies are effective for optimizing the synthetic yield of this compound?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design reduced reaction steps from 6 to 4 while improving yield by 22% .
  • Flow Chemistry : Continuous flow systems enhance reproducibility in urea bond formation by maintaining precise stoichiometry .
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME or ADMETLab estimate:
    • Lipophilicity (logP) : Critical for blood-brain barrier penetration (target logP ~2–3) .
    • Metabolic Sites : Identify vulnerable positions (e.g., methoxy demethylation via cytochrome P450) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) and prioritize analogs with higher docking scores .
    Validation : Cross-check predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
Reactant of Route 2
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1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea

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